1-[(3-Acetamido-4-fluorobenzoyl)amino]-4-methylcyclohexane-1-carboxylic acid
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Overview
Description
1-[(3-Acetamido-4-fluorobenzoyl)amino]-4-methylcyclohexane-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with an acetamido group, a fluorobenzoyl group, and a carboxylic acid group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(3-Acetamido-4-fluorobenzoyl)amino]-4-methylcyclohexane-1-carboxylic acid involves multiple steps, typically starting with the preparation of the cyclohexane ring and subsequent functionalization. Common synthetic routes include:
Friedel–Crafts Acylation: This method involves the acylation of aniline derivatives with 4-fluorobenzoyl chloride using copper triflate as a catalyst.
Amidation Reactions:
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and solvents that are both efficient and environmentally friendly.
Chemical Reactions Analysis
1-[(3-Acetamido-4-fluorobenzoyl)amino]-4-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or fluorobenzoyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
1-[(3-Acetamido-4-fluorobenzoyl)amino]-4-methylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(3-Acetamido-4-fluorobenzoyl)amino]-4-methylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The acetamido and fluorobenzoyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 1-[(3-Acetamido-4-fluorobenzoyl)amino]-4-methylcyclohexane-1-carboxylic acid include:
1-[(3-Acetamido-4-chlorobenzoyl)amino]-4-methylcyclohexane-1-carboxylic acid: This compound differs by having a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
1-[(3-Acetamido-4-methylbenzoyl)amino]-4-methylcyclohexane-1-carboxylic acid: The presence of a methyl group instead of a fluorine atom can lead to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-[(3-acetamido-4-fluorobenzoyl)amino]-4-methylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4/c1-10-5-7-17(8-6-10,16(23)24)20-15(22)12-3-4-13(18)14(9-12)19-11(2)21/h3-4,9-10H,5-8H2,1-2H3,(H,19,21)(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFZRYBITFJECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C(=O)O)NC(=O)C2=CC(=C(C=C2)F)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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